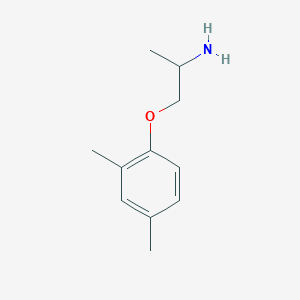
Adenosine, N-benzoyl-, cyclic 3',5'-(hydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, N-benzoyl-, cyclic 3’,5’-(hydrogen phosphate) is a cyclic nucleotide derivative of adenosine. This compound is known for its role in various biochemical processes, particularly as a second messenger in cellular signal transduction pathways. It is structurally characterized by the presence of a benzoyl group attached to the adenosine moiety and a cyclic phosphate group at the 3’ and 5’ positions of the ribose sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adenosine, N-benzoyl-, cyclic 3’,5’-(hydrogen phosphate) typically involves the following steps:
Benzoylation of Adenosine: Adenosine is reacted with benzoyl chloride in the presence of a base such as pyridine to introduce the benzoyl group.
Cyclization: The benzoylated adenosine is then subjected to cyclization using phosphorylating agents like phosphorus oxychloride (POCl₃) or phosphoryl chloride (PCl₃) under controlled conditions to form the cyclic phosphate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as recrystallization, chromatography, and solvent extraction to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the cyclic phosphate group, converting it into linear phosphate derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Benzoyl derivatives with additional oxygen functionalities.
Reduction: Linear phosphate derivatives.
Substitution: Benzoyl-substituted adenosine derivatives with various functional groups.
Scientific Research Applications
Adenosine, N-benzoyl-, cyclic 3’,5’-(hydrogen phosphate) has several applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogs and their chemical properties.
Biology: Investigated for its role in cellular signaling pathways, particularly in the regulation of cyclic nucleotide-dependent processes.
Medicine: Explored for its potential therapeutic effects in modulating cellular responses, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of biochemical assays and as a reference standard in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its role as a second messenger in cellular signaling pathways. It activates cyclic nucleotide-dependent protein kinases, leading to the phosphorylation of target proteins. This phosphorylation event triggers various downstream effects, including changes in gene expression, enzyme activity, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Cyclic Adenosine Monophosphate (cAMP): A well-known second messenger involved in many biological processes.
Cyclic Guanosine Monophosphate (cGMP): Another cyclic nucleotide that plays a crucial role in cellular signaling.
N6-Benzoyladenosine 3’,5’-Cyclic Monophosphate: A similar compound with a benzoyl group at the N6 position.
Uniqueness
Adenosine, N-benzoyl-, cyclic 3’,5’-(hydrogen phosphate) is unique due to the specific positioning of the benzoyl group and the cyclic phosphate structure. This unique configuration allows it to interact differently with cellular targets compared to other cyclic nucleotides, potentially leading to distinct biological effects.
Properties
IUPAC Name |
N-[9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)purin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYCBMGKNCJXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N5O7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
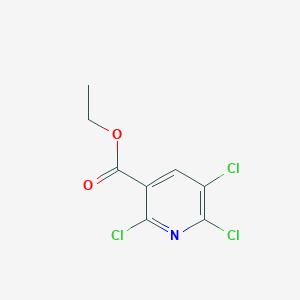

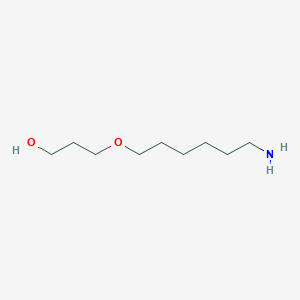
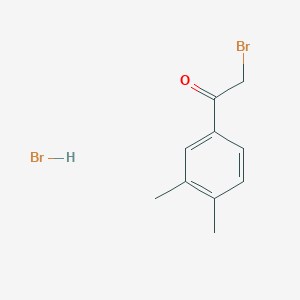

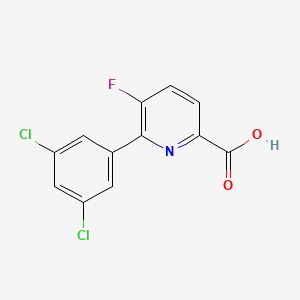
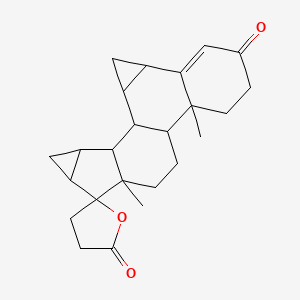

![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)


